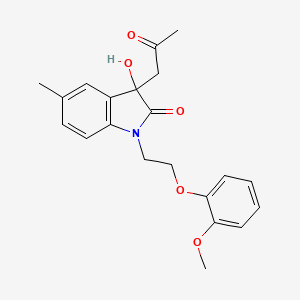

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one

Description

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one is an indolin-2-one derivative characterized by:

- A 3-hydroxy group at position 3 of the indolinone core.

- 5-methyl substitution on the aromatic ring.

- A 2-(2-methoxyphenoxy)ethyl group at position 1, introducing ether and methoxy aromatic functionalities.

Its synthesis and functional groups align with compounds studied for reactivity, solubility, and pharmacological activity .

Properties

IUPAC Name |

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-5-methyl-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-14-8-9-17-16(12-14)21(25,13-15(2)23)20(24)22(17)10-11-27-19-7-5-4-6-18(19)26-3/h4-9,12,25H,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHIGODMJNDLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indolinone core, followed by the introduction of the hydroxy, methoxyphenoxyethyl, and oxopropyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxopropyl group can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxopropyl group may produce a secondary alcohol.

Scientific Research Applications

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Functional and Pharmacological Insights

Core Structure Impact: Indolin-2-one vs. Carbazole: The indolin-2-one core (target compound) lacks the aromatic heterocyclic system of Carvedilol’s carbazole, which is critical for Carvedilol’s β-blocker activity. Indolinones are often explored for kinase inhibition or anti-inflammatory properties, but substituents dictate specificity . Sulfonated Analogues (SGBG/SVBG): These lignin mimics prioritize sulfonate groups for water solubility and reactivity, contrasting with the target compound’s hydrophobic 2-methoxyphenoxyethyl chain .

Substituent Effects: 2-(2-Methoxyphenoxy)ethyl Group: Present in both the target compound and Carvedilol, this group enhances lipophilicity and may influence membrane permeability. In Carvedilol, it contributes to adrenergic receptor binding . 3-Hydroxy and 2-Oxopropyl Groups: Common in indolinones (target compound and ), these groups may participate in hydrogen bonding or redox reactions. The absence of the 2-oxopropyl group in Carvedilol highlights structural divergence .

Solubility and Reactivity: The target compound’s methoxy and ether groups suggest moderate solubility in organic solvents, whereas SGBG’s sulfonate group confers high aqueous solubility . Carvedilol’s propanol chain improves water solubility, critical for oral bioavailability .

Biological Activity

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by an indolinone core, positions it as a candidate for various biological activities, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's IUPAC name is 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-5-methyl-3-(2-oxopropyl)indol-2-one. Its molecular formula is , and it features several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23NO5 |

| Molecular Weight | 367.41 g/mol |

| InChI | InChI=1S/C21H23NO5/c1-14-8-9... |

| SMILES | CC(C(=O)N1C=CC(C=C1)C(COC2=CC... |

The biological activity of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with various molecular targets. The compound is hypothesized to inhibit specific enzymes and modulate receptor activities, potentially affecting signaling pathways related to inflammation and cancer cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, in vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. A notable study demonstrated that treatment with this compound reduced the viability of breast cancer cells by approximately 60% at a concentration of 25 µM after 48 hours of exposure.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a mouse model of acute inflammation, administration of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism through which the compound may exert its therapeutic effects in inflammatory diseases.

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 value for COX inhibition was found to be approximately 15 µM, indicating moderate potency compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Cell Study : In vitro assays demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells, leading to increased apoptosis markers.

- Inflammation Model : A study using a carrageenan-induced paw edema model in rats showed that oral administration of the compound at doses of 10 and 20 mg/kg reduced paw swelling by up to 50% compared to controls.

- Enzyme Activity Assays : Enzymatic assays confirmed the inhibition of COX enzymes, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.